
(D-Pen2,D-Pen5)-エンケファリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(D-Pen2,D-Pen5)-Enkephalin is a synthetic peptide that acts as a selective agonist for the delta opioid receptor. It is a pentapeptide composed of five amino acids, specifically designed to mimic the natural enkephalins in the body, which are involved in regulating pain and emotion.
科学的研究の応用
(D-Pen2,D-Pen5)-Enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and emotional responses through delta opioid receptors.
Medicine: Explored as a potential therapeutic agent for pain management and treatment of mood disorders.
Industry: Utilized in the development of new peptide-based drugs and as a standard in analytical techniques.
作用機序
Target of Action
(D-Pen2,D-Pen5)-Enkephalin, also known as DPDPE, is a highly selective agonist for the δ-opioid receptor . Opioid receptors are widely distributed in the central nervous system and many peripheral tissues of mammals . They are primarily of three types: μ, δ, and κ receptors .
Mode of Action
DPDPE interacts with the δ-opioid receptor, leading to a significant reduction in the generation of cyclic adenosine monophosphate (cAMP) within a short span of 3 minutes of treatment . This suggests that the neuronal δ-opioid receptor undergoes rapid desensitization, which is parallel to the brief phosphorylation time of the δ-opioid receptor within 3 minutes post-agonist stimulation .
Result of Action
The primary result of DPDPE’s action is its analgesic effect. It has been observed that DPDPE, at concentrations ranging from 0.38 to 12.78 nM, exerts a dose- and time-dependent analgesic effect when administered intracerebroventricularly (i.c.v.) . The maximum analgesic effect was observed 10 minutes after administration of DPDPE, and the analgesic effect of the drug was detectable up to 60 minutes post-administration .
生化学分析
Biochemical Properties
(D-Pen2,D-Pen5)-Enkephalin plays a significant role in biochemical reactions by acting as an agonist for delta-opioid receptors. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the delta-opioid receptor, a G-protein-coupled receptor. Upon binding to this receptor, (D-Pen2,D-Pen5)-Enkephalin induces a conformational change that activates intracellular signaling pathways. This interaction is crucial for its antinociceptive (pain-relieving) effects .
Cellular Effects
(D-Pen2,D-Pen5)-Enkephalin influences various cellular processes, particularly in neurons and immune cells. In neurons, it modulates cell signaling pathways, leading to changes in neurotransmitter release and neuronal excitability. This modulation can result in analgesia, reduced inflammation, and altered mood. In immune cells, (D-Pen2,D-Pen5)-Enkephalin can affect cytokine production and cell migration, contributing to its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of (D-Pen2,D-Pen5)-Enkephalin involves its binding to the delta-opioid receptor. This binding triggers the activation of G-proteins, which in turn inhibit adenylate cyclase activity, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to the inhibition of calcium channels and the activation of potassium channels, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability. Additionally, (D-Pen2,D-Pen5)-Enkephalin can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (D-Pen2,D-Pen5)-Enkephalin can change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that (D-Pen2,D-Pen5)-Enkephalin maintains its efficacy in reducing pain and inflammation, although repeated administration may lead to tolerance, necessitating higher doses to achieve the same effect .
Dosage Effects in Animal Models
The effects of (D-Pen2,D-Pen5)-Enkephalin vary with different dosages in animal models. At low doses, it effectively reduces pain and inflammation without significant side effects. At higher doses, it can cause adverse effects such as respiratory depression, sedation, and gastrointestinal disturbances. The threshold for these effects varies among different animal species and individual subjects .
Metabolic Pathways
(D-Pen2,D-Pen5)-Enkephalin is metabolized primarily in the liver, where it undergoes enzymatic degradation by peptidases. The metabolic pathways involve the cleavage of peptide bonds, resulting in the formation of smaller peptide fragments and amino acids. These metabolites are then further processed and excreted via the kidneys. The interaction with liver enzymes and the rate of metabolism can influence the compound’s bioavailability and duration of action .
Transport and Distribution
Within cells and tissues, (D-Pen2,D-Pen5)-Enkephalin is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to peripheral tissues, where it interacts with delta-opioid receptors on immune cells and other target cells. Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
(D-Pen2,D-Pen5)-Enkephalin is localized primarily in the cytoplasm and on the cell membrane, where it interacts with delta-opioid receptors. The compound may also be found in endosomes and lysosomes, where it undergoes degradation. Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its binding affinity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Pen2,D-Pen5)-Enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of (D-Pen2,D-Pen5)-Enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
化学反応の分析
Types of Reactions
(D-Pen2,D-Pen5)-Enkephalin can undergo various chemical reactions, including:
Oxidation: The disulfide bond between the two penicillamine residues can be oxidized.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide synthesis reagents like DIC and HOBt are used.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of free thiol groups.
Substitution: Various peptide analogs with modified amino acid sequences.
類似化合物との比較
Similar Compounds
(D-Ala2,D-Leu5)-Enkephalin: Another synthetic enkephalin analog with similar properties but different amino acid composition.
(D-Ala2,Deltorphin II): A highly selective delta opioid receptor agonist with a different peptide sequence.
Uniqueness
(D-Pen2,D-Pen5)-Enkephalin is unique due to its high selectivity for delta opioid receptors and its stability, which is enhanced by the presence of penicillamine residues. This makes it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
88373-73-3 |
|---|---|
分子式 |
C30H39N5O7S2 |
分子量 |
645.8 g/mol |
IUPAC名 |
(4S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24-/m0/s1 |
InChIキー |
MCMMCRYPQBNCPH-DUXGFLLYSA-N |
異性体SMILES |
CC1([C@H](C(=O)NCC(=O)NC(C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C |
SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |
正規SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |
| 88381-29-7 88373-73-3 |
|
配列 |
YXGFX |
同義語 |
Bis Pen Enkephalin Bis Penicillamine Enkephalin Bis-Pen-Enkephalin Bis-Penicillamine-Enkephalin D Pen2, D Pen5 Enkephalin D Pen2, L Pen5 Enkephalin D-Pen2, D-Pen5-Enkephalin D-Pen2, L-Pen5-Enkephalin D-Pen5-Enkephalin D-Pen2 D-Penicillamine (2,5)-Enkephalin DPDPE DPDPE(SH)2 DPLPE Enkephalin, D-Penicillamine (2,5)- Enkephalin, Pen(2,5)- Enkephalin, Penicillamine (2,5)- L-Pen5-Enkephalin D-Pen2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


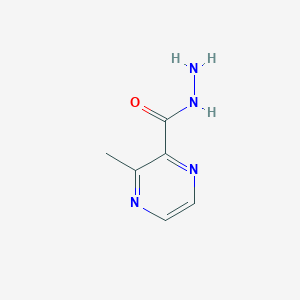
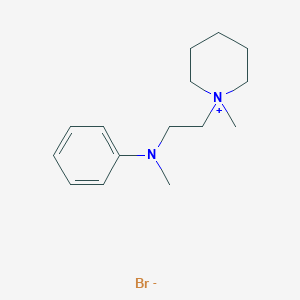
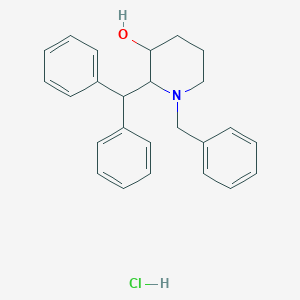
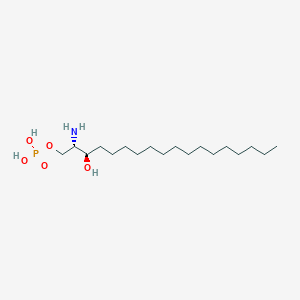
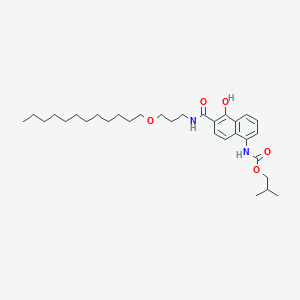
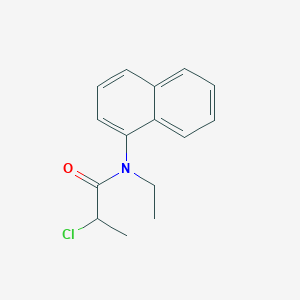
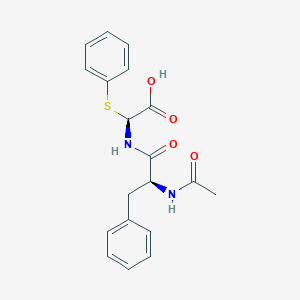
![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)
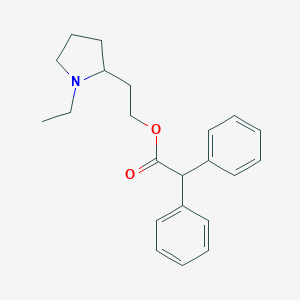
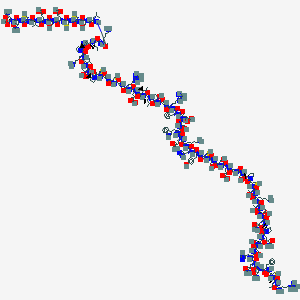
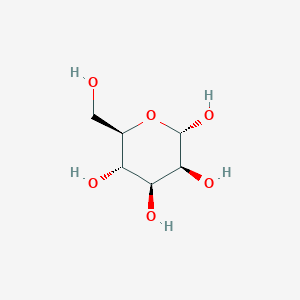
![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)

